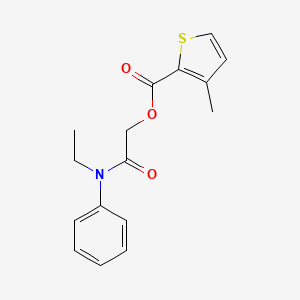

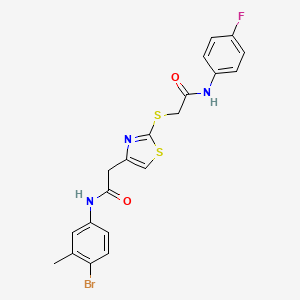

![molecular formula C19H13ClFN3S B2482196 2-(3-氯苯基)-4-[(4-氟苯甲基)硫基]吡唑并[1,5-a]吡嗪 CAS No. 1207047-81-1](/img/structure/B2482196.png)

2-(3-氯苯基)-4-[(4-氟苯甲基)硫基]吡唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

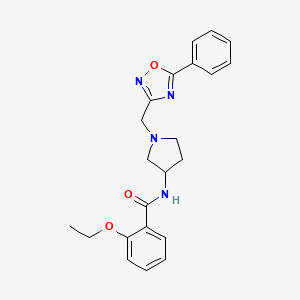

The synthesis and study of pyrazolo[1,5-a]pyrazine derivatives, such as "2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine," are of significant interest due to their potential pharmacological properties and applications in various fields of chemistry and biology. These compounds are known for their structural uniqueness and have been explored for various biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions, starting with the formation of key intermediates through condensation or cyclization reactions, followed by further functionalization. For instance, a similar compound was synthesized using a condensation/cyclization reaction of a chlorothiophenyl compound and hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions (Prabhudeva et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized using spectral and single crystal X-ray diffraction studies. These compounds often crystallize in monoclinic or triclinic crystal systems, with the molecular geometry influenced by substituent types and positions. For example, structural elucidation of a related pyrazole derivative revealed its crystallization in a triclinic system and the presence of intermolecular interactions contributing to molecular stability (Naveen et al., 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrazine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity. For instance, the cycloaddition reaction of thiazole carbene-derived C-C-Se 1,3-dipoles demonstrates the compound's reactivity and potential for constructing multifunctional derivatives (Zhang & Cheng, 2009).

科学研究应用

合成和生物评价

合成了一系列新型吡唑并[3,4-d]噻唑和异噻唑并[3,4-d]噻唑,其中包括类似于2-(3-氯苯基)-4-[(4-氟苄基)硫基]吡唑并[1,5-a]吡嗪的结构。这些化合物被评估其抗菌和抗真菌活性,展示了这种化学结构在开发抗微生物药物方面的潜力 (Nivas, Sun Itha, & Shamili, 2020)。

抗癌活性

含氟取代苯并[b]吡喃化合物,与2-(3-氯苯基)-4-[(4-氟苄基)硫基]吡唑并[1,5-a]吡嗪具有结构相似性,已经展示出显著的抗肺癌活性。这些化合物已被证明在低浓度下对各种人类癌细胞系具有有效性 (Hammam et al., 2005)。

癌细胞凋亡活性

含苯并[d]噻唑衍生物的吡唑,与2-(3-氯苯基)-4-[(4-氟苄基)硫基]吡唑并[1,5-a]吡嗪具有结构相关性,已被合成并评估其细胞毒性和凋亡活性。其中一种化合物对各种癌细胞系,包括乳腺癌和肝癌细胞,展示出显著的抗增殖活性 (Liu et al., 2019)。

抗炎和镇痛活性

咪唑乙酸衍生物,包括与2-(3-氯苯基)-4-[(4-氟苄基)硫基]吡唑并[1,5-a]吡嗪具有结构相似性的化合物,已被合成并评估其抗炎和镇痛活性。其中一些化合物显示出显著的抗炎效果和镇痛性能,使它们成为进一步药理学研究的潜在候选物 (Khalifa & Abdelbaky, 2008)。

属性

IUPAC Name |

2-(3-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3S/c20-15-3-1-2-14(10-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-4-6-16(21)7-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTSXUJYADPMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

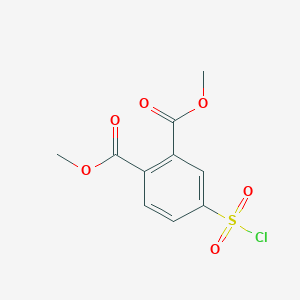

![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)

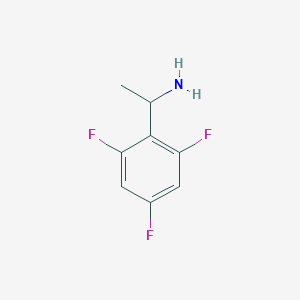

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)

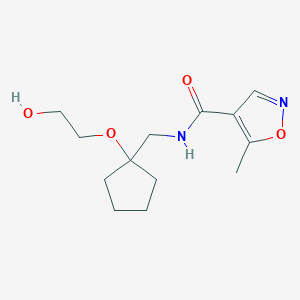

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)

![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)

![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)